molecular formula C8H14F3NO4 B12832349 ((2R,6R)-6-Methylmorpholin-2-yl)methanol 2,2,2-trifluoroacetic acid salt

((2R,6R)-6-Methylmorpholin-2-yl)methanol 2,2,2-trifluoroacetic acid salt

Cat. No.: B12832349
M. Wt: 245.20 g/mol
InChI Key: OOUWXQFVAFCWFU-KGZKBUQUSA-N
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Description

((2R,6R)-6-Methylmorpholin-2-yl)methanol 2,2,2-trifluoroacetic acid salt is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is a salt formed from the combination of ((2R,6R)-6-Methylmorpholin-2-yl)methanol and 2,2,2-trifluoroacetic acid, which imparts distinct chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,6R)-6-Methylmorpholin-2-yl)methanol typically involves the reaction of morpholine derivatives with methylating agents under controlled conditions. The resulting product is then treated with 2,2,2-trifluoroacetic acid to form the desired salt. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

((2R,6R)-6-Methylmorpholin-2-yl)methanol 2,2,2-trifluoroacetic acid salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, ((2R,6R)-6-Methylmorpholin-2-yl)methanol 2,2,2-trifluoroacetic acid salt is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific enzymes and receptors, providing insights into their functions and mechanisms.

Medicine

The compound has potential therapeutic applications, particularly in the development of new pharmaceuticals. Its ability to modulate biological pathways makes it a candidate for treating various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of ((2R,6R)-6-Methylmorpholin-2-yl)methanol 2,2,2-trifluoroacetic acid salt involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and modulating biological pathways. This interaction can lead to changes in cellular processes, which may have therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R,6R)-6-Methylmorpholine
  • (2R,6R)-6-Methylmorpholin-2-yl)methanol
  • 2,2,2-Trifluoroacetic acid

Uniqueness

((2R,6R)-6-Methylmorpholin-2-yl)methanol 2,2,2-trifluoroacetic acid salt is unique due to its combination of a morpholine derivative with trifluoroacetic acid. This combination imparts distinct chemical properties, such as increased stability and reactivity, which are not observed in the individual components.

Properties

Molecular Formula

C8H14F3NO4

Molecular Weight

245.20 g/mol

IUPAC Name

[(2R,6R)-6-methylmorpholin-2-yl]methanol;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H13NO2.C2HF3O2/c1-5-2-7-3-6(4-8)9-5;3-2(4,5)1(6)7/h5-8H,2-4H2,1H3;(H,6,7)/t5-,6-;/m1./s1

InChI Key

OOUWXQFVAFCWFU-KGZKBUQUSA-N

Isomeric SMILES

C[C@@H]1CNC[C@@H](O1)CO.C(=O)(C(F)(F)F)O

Canonical SMILES

CC1CNCC(O1)CO.C(=O)(C(F)(F)F)O

Origin of Product

United States

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